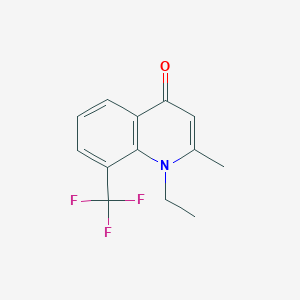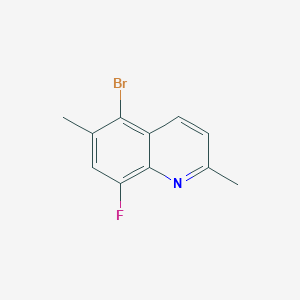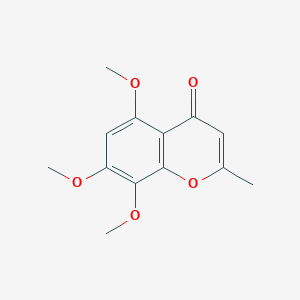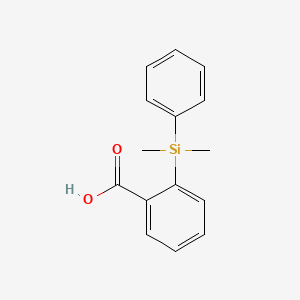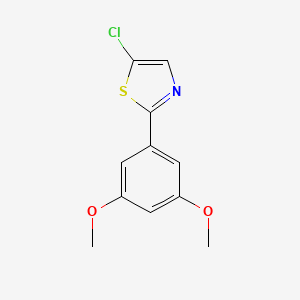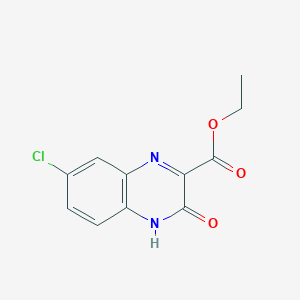
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is an organic compound that features a morpholine ring attached to a propyl chain, which is further linked to a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is to use a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the dioxaborolane group to the propyl chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxaborolane group or other functional groups present in the molecule.
Substitution: The morpholine ring and the propyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine involves its ability to participate in various chemical reactions, such as cross-coupling and substitution. The dioxaborolane group acts as a versatile functional group that can be transformed into other functional groups, enabling the synthesis of diverse molecules. The morpholine ring can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is unique due to the presence of both a morpholine ring and a dioxaborolane group
Propriétés
Formule moléculaire |
C13H26BNO3 |
|---|---|
Poids moléculaire |
255.16 g/mol |
Nom IUPAC |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]morpholine |
InChI |
InChI=1S/C13H26BNO3/c1-12(2)13(3,4)18-14(17-12)6-5-7-15-8-10-16-11-9-15/h5-11H2,1-4H3 |
Clé InChI |
CBGALTGWZUGSAO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


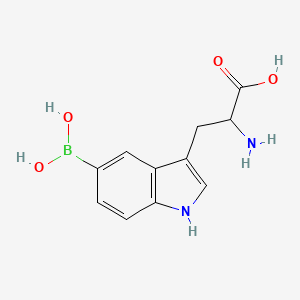

![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
